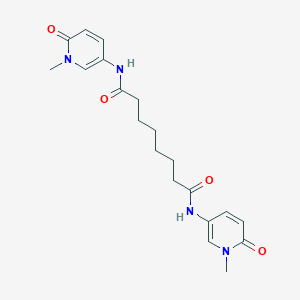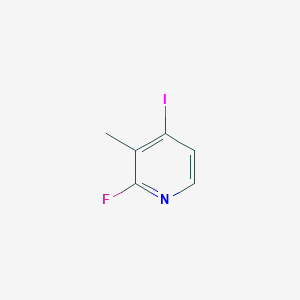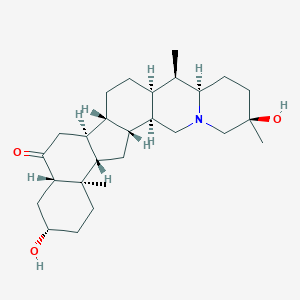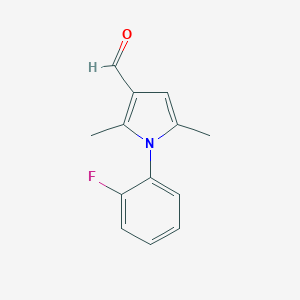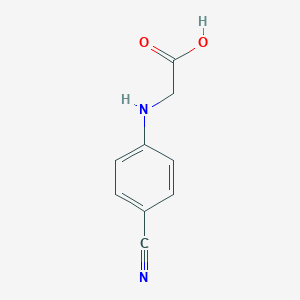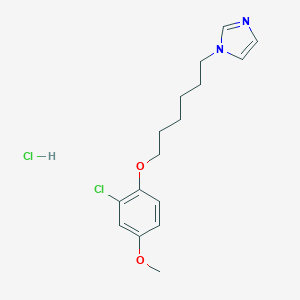
1-(6-(2-Chloro-4-methoxyphenoxy)hexyl)imidazole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-(2-Chloro-4-methoxyphenoxy)hexyl)imidazole hydrochloride, also known as C16, is a synthetic compound that has been found to have potential therapeutic applications in various diseases. This compound has been synthesized through a number of methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of 1-(6-(2-Chloro-4-methoxyphenoxy)hexyl)imidazole hydrochloride involves its ability to target multiple signaling pathways, including the PI3K/AKT/mTOR pathway, the NF-κB pathway, and the MAPK pathway. 1-(6-(2-Chloro-4-methoxyphenoxy)hexyl)imidazole hydrochloride has been found to inhibit the activation of these pathways, leading to the inhibition of cell growth, inflammation, and other pathological processes.
Biochemische Und Physiologische Effekte
1-(6-(2-Chloro-4-methoxyphenoxy)hexyl)imidazole hydrochloride has been found to have a number of biochemical and physiological effects, including the inhibition of cell growth, the reduction of inflammation, and the improvement of cardiac function. 1-(6-(2-Chloro-4-methoxyphenoxy)hexyl)imidazole hydrochloride has also been found to have low toxicity and high selectivity for cancer cells, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(6-(2-Chloro-4-methoxyphenoxy)hexyl)imidazole hydrochloride in lab experiments include its high selectivity for cancer cells, its ability to target multiple signaling pathways, and its low toxicity. The limitations of using 1-(6-(2-Chloro-4-methoxyphenoxy)hexyl)imidazole hydrochloride in lab experiments include the need for further research to determine its optimal dosage and treatment duration, as well as its potential side effects.
Zukünftige Richtungen
For research on 1-(6-(2-Chloro-4-methoxyphenoxy)hexyl)imidazole hydrochloride include the exploration of its potential therapeutic applications in other diseases, such as autoimmune diseases and neurodegenerative diseases. Further research is also needed to determine the optimal dosage and treatment duration of 1-(6-(2-Chloro-4-methoxyphenoxy)hexyl)imidazole hydrochloride, as well as its potential side effects. Additionally, the development of new synthesis methods for 1-(6-(2-Chloro-4-methoxyphenoxy)hexyl)imidazole hydrochloride may also be explored to improve its efficiency and yield.
Conclusion
In conclusion, 1-(6-(2-Chloro-4-methoxyphenoxy)hexyl)imidazole hydrochloride, or 1-(6-(2-Chloro-4-methoxyphenoxy)hexyl)imidazole hydrochloride, is a synthetic compound that has shown potential therapeutic applications in various diseases. Its mechanism of action involves its ability to target multiple signaling pathways, leading to the inhibition of cell growth, inflammation, and other pathological processes. Although further research is needed to determine its optimal dosage and treatment duration, 1-(6-(2-Chloro-4-methoxyphenoxy)hexyl)imidazole hydrochloride has the potential to be a promising candidate for cancer therapy and other diseases.
Synthesemethoden
1-(6-(2-Chloro-4-methoxyphenoxy)hexyl)imidazole hydrochloride has been synthesized through a number of methods, including the reaction of 1-(6-bromohexyl)imidazole with 2-chloro-4-methoxyphenol and the reaction of 1-(6-chlorohexyl)imidazole with 2-chloro-4-methoxyphenol. Both methods have been found to be effective in producing 1-(6-(2-Chloro-4-methoxyphenoxy)hexyl)imidazole hydrochloride with high yields and purity.
Wissenschaftliche Forschungsanwendungen
1-(6-(2-Chloro-4-methoxyphenoxy)hexyl)imidazole hydrochloride has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. In cancer research, 1-(6-(2-Chloro-4-methoxyphenoxy)hexyl)imidazole hydrochloride has been shown to inhibit the growth and metastasis of cancer cells by targeting multiple signaling pathways. In inflammation research, 1-(6-(2-Chloro-4-methoxyphenoxy)hexyl)imidazole hydrochloride has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In cardiovascular disease research, 1-(6-(2-Chloro-4-methoxyphenoxy)hexyl)imidazole hydrochloride has been shown to improve cardiac function and reduce myocardial infarction size.
Eigenschaften
CAS-Nummer |
148749-35-3 |
|---|---|
Produktname |
1-(6-(2-Chloro-4-methoxyphenoxy)hexyl)imidazole hydrochloride |
Molekularformel |
C16H22Cl2N2O2 |
Molekulargewicht |
345.3 g/mol |
IUPAC-Name |
1-[6-(2-chloro-4-methoxyphenoxy)hexyl]imidazole;hydrochloride |
InChI |
InChI=1S/C16H21ClN2O2.ClH/c1-20-14-6-7-16(15(17)12-14)21-11-5-3-2-4-9-19-10-8-18-13-19;/h6-8,10,12-13H,2-5,9,11H2,1H3;1H |
InChI-Schlüssel |
JBJHZUMHWKVPJK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OCCCCCCN2C=CN=C2)Cl.Cl |
Kanonische SMILES |
COC1=CC(=C(C=C1)OCCCCCCN2C=CN=C2)Cl.Cl |
Andere CAS-Nummern |
148749-35-3 |
Synonyme |
1-(6-(2-chloro-4-methoxyphenoxy)hexyl)imidazole hydrochloride SCH 38057 SCH-38057 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



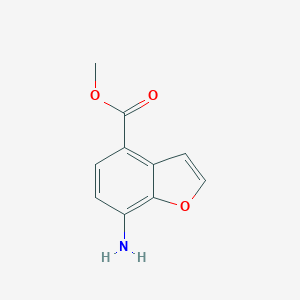
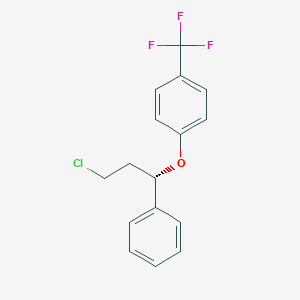
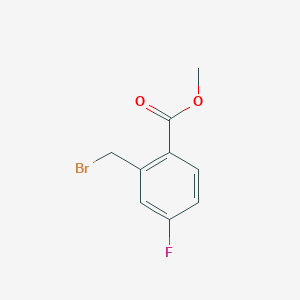
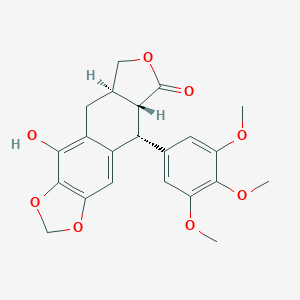
![(Acetylamino)[(3-methoxy-5-methyl-4-isoxazolyl)methyl]propanedioic Acid Diethyl Ester](/img/structure/B125548.png)
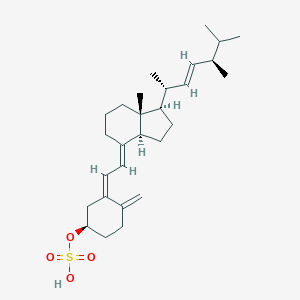
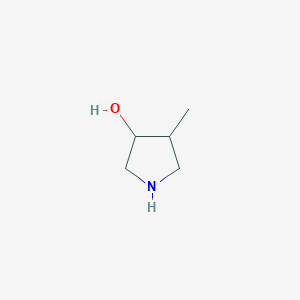
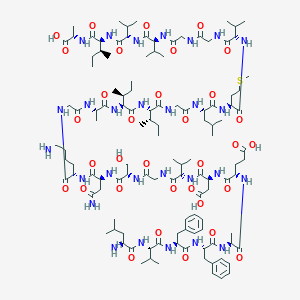
![(3R,3Ar,6R,6aS)-6-fluoro-3-hydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one](/img/structure/B125564.png)
